4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)-
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Overview
Description
6-chloro-N,2-dimethyl-5-(prop-2-en-1-yl)pyrimidin-4-amine is a heterocyclic organic compound It features a pyrimidine ring substituted with a chlorine atom, two methyl groups, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,2-dimethyl-5-(prop-2-en-1-yl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloropyrimidine.
Alkylation: The 2,4-dichloropyrimidine undergoes alkylation with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate to introduce the prop-2-en-1-yl group.
Methylation: The resulting intermediate is then methylated using methyl iodide and a strong base such as sodium hydride to introduce the N,2-dimethyl groups.
Amination: Finally, the compound undergoes nucleophilic substitution with ammonia or an amine to replace the chlorine atom at the 4-position with an amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,2-dimethyl-5-(prop-2-en-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Amino-substituted derivatives.
Scientific Research Applications
6-chloro-N,2-dimethyl-5-(prop-2-en-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N,2-dimethyl-5-(prop-2-en-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-ethyl-5-nitropyrimidin-4-amine
- 6-chloro-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4-amine
- 6-chloro-N,2-dimethyl-5-(prop-2-en-1-yl)pyrimidin-4-ol
Uniqueness
6-chloro-N,2-dimethyl-5-(prop-2-en-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
85826-35-3 |
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Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
6-chloro-N,2-dimethyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3/c1-4-5-7-8(10)12-6(2)13-9(7)11-3/h4H,1,5H2,2-3H3,(H,11,12,13) |
InChI Key |
MPFXSVYHELXCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC=C)NC |
Origin of Product |
United States |
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